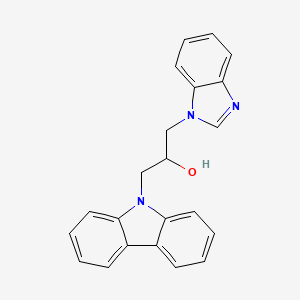
1-(1H-benzimidazol-1-yl)-3-(9H-carbazol-9-yl)-2-propanol
説明
1-(1H-benzimidazol-1-yl)-3-(9H-carbazol-9-yl)-2-propanol, also known as BCIP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BCIP is a synthetic compound that belongs to the class of benzimidazole derivatives. It has been extensively studied in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. The purpose of
作用機序
The mechanism of action of 1-(1H-benzimidazol-1-yl)-3-(9H-carbazol-9-yl)-2-propanol involves the dephosphorylation of this compound by ALP. ALP is a ubiquitous enzyme that is found in various tissues, including liver, bone, and intestine. This compound is a substrate for ALP, and when it is dephosphorylated, it produces a blue-colored product. The blue color is due to the formation of an indophenol dye, which is formed by the oxidation of the dephosphorylated this compound.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on living organisms. It is an inert compound that is used solely for scientific research purposes.
実験室実験の利点と制限
One of the main advantages of using 1-(1H-benzimidazol-1-yl)-3-(9H-carbazol-9-yl)-2-propanol in lab experiments is its high sensitivity and specificity for ALP. This compound is an excellent substrate for ALP, and its dephosphorylation produces a highly visible blue-colored product, which can be easily detected by spectrophotometry. Another advantage of using this compound is its stability. This compound is a stable compound that can be stored for long periods without losing its activity.
One of the main limitations of using this compound in lab experiments is its cost. This compound is a synthetic compound that is relatively expensive compared to other commonly used substrates for ALP. Another limitation of using this compound is its solubility. This compound is poorly soluble in water, and it requires the use of organic solvents for its preparation and use.
将来の方向性
1-(1H-benzimidazol-1-yl)-3-(9H-carbazol-9-yl)-2-propanol has been extensively studied in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. However, there are still many areas where this compound can be further explored. Some of the future directions for this compound research include:
1. Development of new this compound derivatives with improved solubility and cost-effectiveness.
2. Investigation of the use of this compound in other enzyme assays.
3. Exploration of the use of this compound in drug discovery and development.
4. Investigation of the use of this compound in clinical diagnostics.
5. Development of new methods for the detection of ALP activity using this compound.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is an excellent substrate for ALP, and its dephosphorylation produces a highly visible blue-colored product, which can be easily detected by spectrophotometry. This compound has no known biochemical or physiological effects on living organisms, and it is used solely for scientific research purposes. This compound has many advantages and limitations for lab experiments, and there are still many areas where this compound can be further explored.
科学的研究の応用
1-(1H-benzimidazol-1-yl)-3-(9H-carbazol-9-yl)-2-propanol has been extensively used in scientific research due to its ability to act as a substrate for alkaline phosphatase (ALP). ALP is an enzyme that is commonly used in various biochemical assays to detect the presence of phosphate groups. This compound is converted to a blue-colored product when it is dephosphorylated by ALP, which can be detected by spectrophotometry. This property of this compound has made it a popular choice for various applications, including gene expression analysis, protein-protein interaction studies, and enzyme activity assays.
特性
IUPAC Name |
1-(benzimidazol-1-yl)-3-carbazol-9-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c26-16(13-24-15-23-19-9-3-6-12-22(19)24)14-25-20-10-4-1-7-17(20)18-8-2-5-11-21(18)25/h1-12,15-16,26H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVGAHBIKRURIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CN4C=NC5=CC=CC=C54)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879185.png)
![ethyl 2-[3-bromo-4-(dimethylamino)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879207.png)
![ethyl 2-(4,5-dimethoxy-2-nitrobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879211.png)
![N-[1-({2-[3-(2-furyl)-2-propen-1-ylidene]hydrazino}carbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B3879220.png)
![2-methoxy-N-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3879222.png)
![3-[(4-methoxyphenyl)amino]-N-phenyl-2-butenamide](/img/structure/B3879224.png)
![N-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B3879227.png)
![ethyl 2-[4-(diethylamino)-2-methoxybenzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879235.png)
![4-({[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B3879246.png)
![ethyl 2-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879253.png)
![ethyl 2-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879267.png)
![4-[(cyclobutylcarbonyl)amino]-N-(1,1-dioxidotetrahydro-3-thienyl)-N-ethylbenzamide](/img/structure/B3879271.png)
![ethyl 2-{2-[(4-chlorobenzyl)oxy]benzylidene}-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879272.png)
![N-(4-{[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]amino}phenyl)-5-methyl-3-furamide](/img/structure/B3879284.png)
